molecular formula C21H28N2O4S B5089980 N-tert-butyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide

N-tert-butyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide

Cat. No.: B5089980
M. Wt: 404.5 g/mol
InChI Key: YLYVNQKCLNPEAD-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, an ethoxyphenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butylamine with 4-ethoxybenzenesulfonyl chloride to form an intermediate, which is then reacted with 4-methylaniline and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-tert-butyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(N-(4-ethoxyphenyl)amino)acetamide
  • N-tert-butyl-2-(N-(4-methylphenyl)sulfonyl)acetamide
  • N-tert-butyl-2-(N-(4-ethoxyphenyl)sulfonyl)acetamide

Uniqueness

N-tert-butyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-tert-butyl-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-6-27-18-11-13-19(14-12-18)28(25,26)23(15-20(24)22-21(3,4)5)17-9-7-16(2)8-10-17/h7-14H,6,15H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYVNQKCLNPEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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